molecular formula C12H11N3O3S B11022777 Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11022777
M. Wt: 277.30 g/mol
InChI Key: WFUZNKOCKYXLPN-UHFFFAOYSA-N
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Description

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring, a thiazole ring, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to produce the thiazole ring. The final step involves the acylation of the thiazole derivative with pyridine-2-carbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of a pyridine ring, a thiazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

WFUZNKOCKYXLPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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